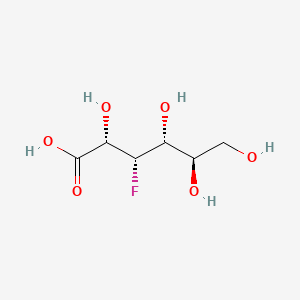
3-Deoxy-3-fluoro-d-gluconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deoxy-3-fluoro-d-gluconic acid is a fluorinated derivative of d-gluconic acid. This compound is of significant interest in biochemical research due to its unique structural properties, which include the substitution of a hydroxyl group with a fluorine atom at the third carbon position. This modification imparts distinct chemical and biological characteristics to the molecule, making it a valuable tool in various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-deoxy-3-fluoro-d-gluconic acid typically involves the fluorination of d-glucose derivatives. One common method includes the use of 3-deoxy-3-fluoro-d-glucose as a precursor. This compound can be oxidized using glucose dehydrogenase to yield this compound .
Industrial Production Methods
the process likely involves large-scale enzymatic oxidation of 3-deoxy-3-fluoro-d-glucose using glucose dehydrogenase, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Deoxy-3-fluoro-d-gluconic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form 3-deoxy-3-fluoro-d-gluconate-6-phosphate.
Reduction: Reduction reactions can convert it back to 3-deoxy-3-fluoro-d-glucose.
Substitution: The fluorine atom can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Glucose dehydrogenase is commonly used for the oxidation of 3-deoxy-3-fluoro-d-glucose to this compound.
Reduction: Aldose reductase can reduce this compound back to 3-deoxy-3-fluoro-d-glucose.
Major Products Formed
3-Deoxy-3-fluoro-d-gluconate-6-phosphate: Formed via oxidation.
3-Deoxy-3-fluoro-d-glucose: Formed via reduction.
Wissenschaftliche Forschungsanwendungen
3-Deoxy-3-fluoro-d-gluconic acid has several applications in scientific research:
Biochemistry: Used as a metabolic tracer to study glucose metabolism pathways.
Microbiology: Studied for its effects on microbial metabolism and enzyme activity.
Industrial Chemistry: Potential use in the synthesis of fluorinated organic compounds.
Wirkmechanismus
The mechanism of action of 3-deoxy-3-fluoro-d-gluconic acid involves its interaction with specific enzymes in metabolic pathways. The compound is primarily metabolized by glucose dehydrogenase, which oxidizes it to 3-deoxy-3-fluoro-d-gluconate-6-phosphate . This pathway is distinct from the glycolytic and pentose phosphate pathways, highlighting its unique metabolic role .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Deoxy-3-fluoro-d-glucose: A precursor and closely related compound that is also used as a metabolic tracer.
3-Deoxy-3-fluoro-d-sorbitol: Another metabolite formed from 3-deoxy-3-fluoro-d-glucose.
3-Deoxy-3-fluoro-d-fructose: Formed from the reduction of 3-deoxy-3-fluoro-d-sorbitol.
Uniqueness
3-Deoxy-3-fluoro-d-gluconic acid is unique due to its specific interaction with glucose dehydrogenase and its distinct metabolic pathway. Unlike its similar compounds, it is not significantly metabolized through glycolysis or the pentose phosphate shunt, making it a valuable tool for studying specific enzyme activities and metabolic pathways .
Eigenschaften
CAS-Nummer |
29724-55-8 |
|---|---|
Molekularformel |
C6H11FO6 |
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H11FO6/c7-3(5(11)6(12)13)4(10)2(9)1-8/h2-5,8-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1 |
InChI-Schlüssel |
ORIKUILRQIFAKC-KKQCNMDGSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)F)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(=O)O)O)F)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
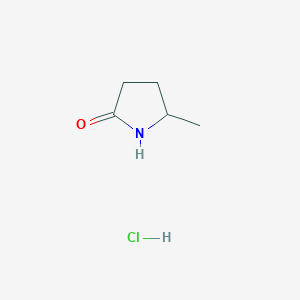
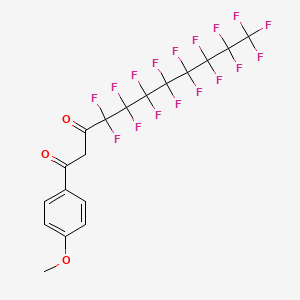
![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
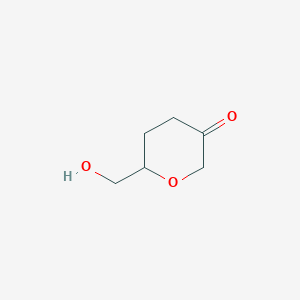
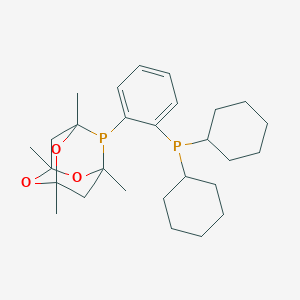

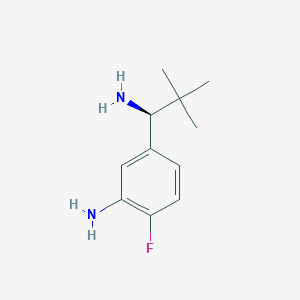
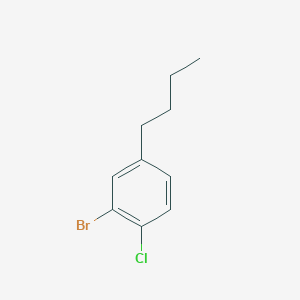
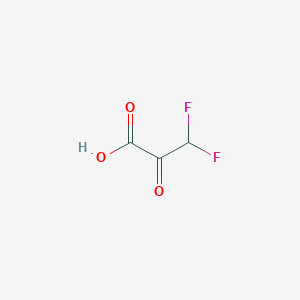
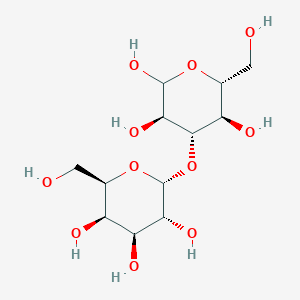

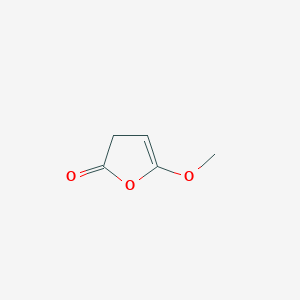
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
